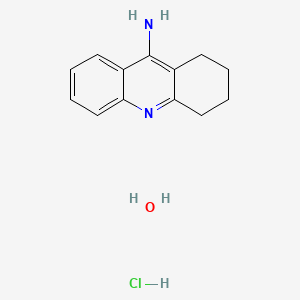
Tacrine
Cat. No. B1663820
Key on ui cas rn:
206658-92-6
M. Wt: 198.26 g/mol
InChI Key: YLJREFDVOIBQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642273B2
Procedure details


Inhibitors and Substrates-Acetylthiocholine iodide, 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), dithiothreitol, tacrine (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), BW284c51, decamethonium, and edrophonium were purchased from Sigma. m-(N,N,N-trimethylammonio)trifluoromethylacetophenone (TFK+) and (−)huperzine A were purchased from Calbiochem. Acrylodan was obtained from Molecular Probes (Eugene, Oreg.). Fasciculin 2 (purified from the venom of Dendroaspis angusticeps) was a gift of Dr. Pascale Marchot (University of Marseille, France). Drs. Yacov Ashani and Bhupendra P. Doctor (Walter Reed Army Research Center, Washington, D.C.) kindly provided 7-((methylethoxy) phosphinyl)-oxyl)-1-methylquinolinium iodide (MEPQ) and procainamide-linked Sepharose CL-4B resin. m-tert-Butyl trifluoromethylacetophenone (TFK+) was synthesized as described (21) and kindly provided by Dr. Daniel Quinn, University of Iowa, Iowa City, Iowa. All other chemicals were of the highest grade commercially available.


Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
m-(N,N,N-trimethylammonio)trifluoromethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name
Identifiers


|
REACTION_CXSMILES
|
[I-].C(S[CH2:6][CH2:7][N+:8]([CH3:11])([CH3:10])C)(=O)C.[N+](C1C=CC(SS[C:26]2[CH:27]=[CH:28][C:29]([N+]([O-])=O)=[C:30]([CH:34]=2)[C:31](O)=O)=CC=1C(O)=O)([O-])=O.SC[C@H]([C@@H](CS)O)O.[OH2:46].Cl.NC1C2C(N=C3C=1CCCC3)=CC=CC=2.[CH3:63][N+](C1C=CC(CCC(CCC2C=CC([N+](CC=C)(C)C)=CC=2)=O)=CC=1)(CC=C)C.C[N+]([CH2:97][CH2:98][CH2:99]CCCCCCC[N+](C)(C)C)(C)C.CC[N+](C1C=CC=C(O)C=1)(C)C.C[N+](C1C=C(C(=O)CC(F)(F)F)C=CC=1)(C)C.C/C=C1/[C@H]2C=C(C)C[C@]/1(N)C1C=CC(NC=1C2)=O>>[CH3:11][N:8]([C:7]1[CH:6]=[CH:31][C:30]2[CH:34]=[C:26]([C:99]([CH:98]=[CH2:97])=[O:46])[CH:27]=[CH:28][C:29]=2[CH:63]=1)[CH3:10] |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(=O)SCC[N+](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)SSC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Step Three
|
Name
|
dithiothreitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.Cl.NC=1C2=CC=CC=C2N=C2CCCCC12
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[N+](C)(C)C=1C=CC=C(C1)O
|
Step Eight
|
Name
|
m-(N,N,N-trimethylammonio)trifluoromethylacetophenone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)C=1C=C(C=CC1)C(CC(F)(F)F)=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
